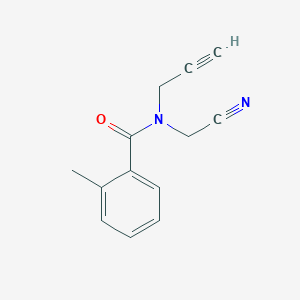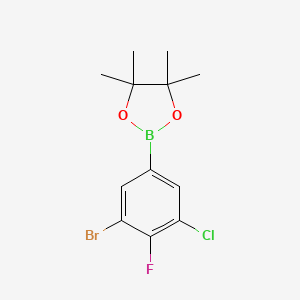
3-Bromo-5-chloro-4-fluorophenylboronic acid, pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Bromo-5-chloro-4-fluorophenylboronic acid, pinacol ester” is a type of organoboron reagent. These reagents are highly valuable building blocks in organic synthesis . They are generally environmentally benign and have properties that have been tailored for application under specific conditions .
Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It uses organoboron reagents and operates under exceptionally mild and functional group-tolerant reaction conditions . Protodeboronation of pinacol boronic esters has been used in a formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications
Comprehensive Analysis of 3-Bromo-5-chloro-4-fluorophenylboronic acid, Pinacol Ester Applications
Suzuki-Miyaura Cross-Coupling
Suzuki-Miyaura cross-coupling: stands as a cornerstone in the field of organic synthesis, particularly in the formation of carbon-carbon bonds. The pinacol ester of 3-Bromo-5-chloro-4-fluorophenylboronic acid is a prime candidate for this reaction due to its stability and reactivity . This application is pivotal in pharmaceuticals and material sciences for constructing complex molecular architectures.
Protodeboronation
The protodeboronation process is essential for removing the boron moiety from boronic esters. This compound’s pinacol ester can undergo protodeboronation, which is a critical step in the synthesis of natural products and pharmaceuticals. It allows for the introduction of a hydrogen atom in place of the boron group, which can be instrumental in the final steps of complex molecule synthesis .
Sensing Applications
Boronic acids, including derivatives like 3-Bromo-5-chloro-4-fluorophenylboronic acid pinacol ester, are known for their sensing applications . They can interact with cis-diols in biological systems, making them useful for detecting sugars and other biological analytes. This has implications in medical diagnostics and environmental monitoring .
Radical-Polar Crossover Reactions
This compound is also utilized in radical-polar crossover reactions . These reactions are a subset of organic transformations that allow for the creation of complex molecules with high precision. The boronic ester serves as a stable intermediate that can engage in radical processes, leading to the formation of new carbon-carbon or carbon-heteroatom bonds .
Homologation Reactions
Homologation reactions: are another significant application. The pinacol ester can be used to extend carbon chains in organic molecules, a vital process in the synthesis of various organic compounds. This method is particularly useful in the development of new drugs and agrochemicals .
Conjugative Cross-Couplings
The compound finds use in conjugative cross-couplings . These reactions are essential for the synthesis of conjugated systems, which are the backbone of many organic electronic materials. The boronic ester acts as a building block, linking different molecular fragments to form pi-conjugated systems .
Arylation Reactions
Arylation reactions: are crucial for introducing aromatic groups into a molecule. The pinacol ester of 3-Bromo-5-chloro-4-fluorophenylboronic acid can participate in arylation, which is widely used in the synthesis of complex aromatic compounds. This is particularly relevant in the development of new materials and active pharmaceutical ingredients .
Functional Group Transformations
Lastly, the functional group transformations that this compound can undergo are extensive. The boron moiety can be converted into various functional groups, which is a fundamental aspect of synthetic chemistry. This versatility is essential for tailoring the physical and chemical properties of a molecule for specific applications .
Mechanism of Action
Target of Action
The primary target of 3-Bromo-5-chloro-4-fluorophenylboronic acid, pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The downstream effects include the formation of new carbon-carbon bonds, which can lead to the synthesis of a wide array of diverse molecules .
Pharmacokinetics
It’s known that boronic acids and their esters are only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This could impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide array of diverse molecules .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the pH level strongly influences the rate of hydrolysis of the compound, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Future Directions
properties
IUPAC Name |
2-(3-bromo-5-chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BBrClFO2/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(16)9(15)6-7/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTDGSZGFHNFOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Br)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BBrClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-5-chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

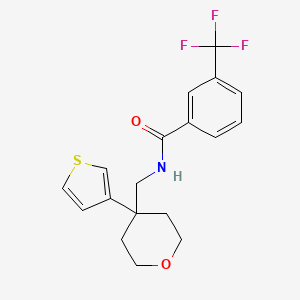
![2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2865189.png)


![4,4-Dimethyl-1-oxaspiro[2.6]nonane](/img/structure/B2865195.png)


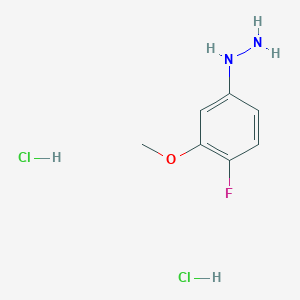
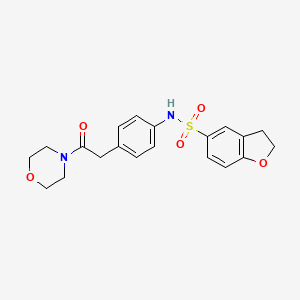
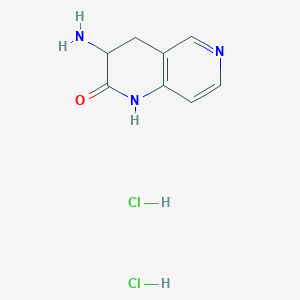
![1-(3,4-Dimethoxybenzyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea](/img/structure/B2865208.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2865209.png)

